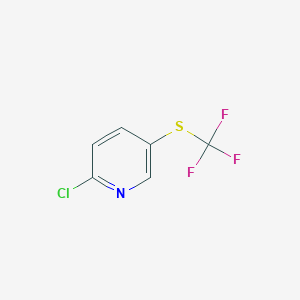

2-Chloro-5-(trifluoromethylthio)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-(trifluoromethylthio)pyridine is an organic compound with the molecular formula C6H3ClF3NS. It is a colorless liquid at room temperature and has a pungent odor. This compound is part of the pyridine family, which is known for its significant role in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethylthio)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) solvent . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

In industrial settings, this compound is produced by reacting β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. The reaction is catalyzed by chromium oxide-aluminum (CrO-Al) at a temperature of 300°C and a space velocity of 288 h⁻¹, achieving a total yield of 66.6% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium salts, and the reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or NMP.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-5-(trifluoromethylthio)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Some derivatives are being explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of pesticides and other agrochemicals, contributing to crop protection.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethylthio)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit or activate specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-3-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(trifluoromethylthio)pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Biological Activity

2-Chloro-5-(trifluoromethylthio)pyridine is a heterocyclic compound notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethylthio group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄ClF₃NS. The presence of the trifluoromethylthio group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The aromatic nature of the pyridine ring allows for various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can significantly influence its biological activity.

Antimicrobial Properties

Research indicates that this compound may exhibit antibacterial and antifungal properties. The structural features of the compound suggest potential interactions with microbial enzymes or receptors, which could inhibit their growth or function. For instance, compounds with trifluoromethyl groups are often associated with enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Herbicidal Activity

This compound is also recognized for its herbicidal properties. It serves as an intermediate in the synthesis of herbicides, particularly those targeting specific metabolic pathways in plants. The chlorinated pyridine derivatives have been shown to interfere with plant growth by disrupting essential biochemical processes .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been documented to interact with various proteins and enzymes through non-covalent interactions. These interactions can affect multiple biochemical pathways, including signal transduction and metabolic regulation.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various chlorinated pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy in therapeutic applications. Similar compounds have shown variable bioavailability influenced by their chemical structure and route of administration. Toxicological studies are necessary to evaluate the compound's safety profile before it can be considered for clinical use .

Properties

IUPAC Name |

2-chloro-5-(trifluoromethylsulfanyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFOEFVOLUTFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.